Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMKFUNPSCZRAT-IWSPIJDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate typically involves the reaction of a bicyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 225.28 g/mol
- CAS Number : 2305185-32-2
The compound features a tert-butyl group and a bicyclo[2.2.1]heptane framework, which contribute to its stability and reactivity in chemical reactions.
Medicinal Chemistry
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate has shown promise in drug development due to its ability to interact with biological targets:
Biological Interactions
- The compound acts as a probe in enzyme interactions, potentially influencing biochemical pathways by binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these proteins, making it valuable for therapeutic applications .
Case Study: Enzyme Inhibition
Research has indicated that this compound can inhibit specific enzymes through competitive binding mechanisms, which may lead to the development of new pharmaceuticals targeting diseases where these enzymes play a critical role.
Synthetic Organic Chemistry
The unique structure of this compound allows it to participate in various chemical reactions:
Types of Reactions
- Oxidation : Can be oxidized to form more complex derivatives.
- Reduction : Reduction reactions can convert the ketone group into an alcohol.
- Substitution Reactions : The compound can undergo nucleophilic substitution where the tert-butyl group can be replaced with other functional groups .
Polymer Chemistry
Due to its stable structure, this compound is also being explored for applications in polymer synthesis:
- It can serve as a monomer or additive in the production of polymeric materials with enhanced properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Comparison with Similar Compounds
The following sections compare the target compound with structurally analogous bicyclic carbamates, focusing on ring systems , substituents , stereochemistry , and synthetic applications .
Variations in Bicyclic Ring Systems
a. Bicyclo[3.2.1]octane Derivatives
- Example: Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate (CAS: 2343964-44-1) Structure: Larger bicyclo[3.2.1]octane ring with an 8-oxo group. Molecular Formula: C₁₃H₂₁NO₃ (MW: 239.31) vs. C₁₁H₁₇NO₃ (estimated for the target compound).
b. Oxabicyclo Derivatives
- Example: tert-Butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate Structure: Incorporates an oxygen atom in the bicyclic framework (6-oxa) and an unsaturated ene group. Reactivity: The oxygen atom enhances polarity, while the double bond enables cycloaddition reactions, diverging from the saturated norbornane backbone of the target compound .
Heteroatom Substitutions
a. Azabicyclo Derivatives
- Example : tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (CAS: 1932203-04-7)
b. 7-Azabicyclo Derivatives
- Comparison: The 7-aza substitution modifies ring strain and solubility compared to the target compound’s ketone-functionalized structure .
Functional Group Modifications
a. Hydroxymethyl Substituents
- Example: Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate (CAS: 1645410-37-2) Structure: Hydroxymethyl group at position 3 instead of a ketone at position 4. Molecular Formula: C₁₃H₂₃NO₃ (MW: 241.33). Utility: The hydroxyl group enables glycosylation or esterification, offering divergent synthetic pathways .
b. Propynylcarbamoyl Derivatives
- Example : tert-Butyl ((1S,2R,3S,4R)-3-(prop-2-yn-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-en-2-yl)carbamate
Stereochemical Variations
- Example : tert-Butyl N-[(1S,2S,5R)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate
- Stereochemistry : Racemic (1S,2S,5R
- Impact : Stereochemistry influences crystallinity (m.p. 160–163°C for enantiopure vs. lower m.p. for racemic mixtures) and biological activity .
Biological Activity
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is a compound characterized by its unique bicyclic structure and has shown potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉N₁O₃
- Molecular Weight : 225.28 g/mol
- CAS Number : 2305185-32-2
The compound features a tert-butyl group attached to a bicyclic structure, which contributes to its stability and reactivity in biological systems.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. This binding often involves hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are critical in cellular processes.
- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, allowing it to form more complex derivatives that may exhibit enhanced biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound possess antitumor properties. For instance:
- Case Study : A study demonstrated that related bicyclic compounds inhibited the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways (e.g., TEAD transcription factors) .
Anti-inflammatory Effects
Research has shown that this compound may exhibit anti-inflammatory properties:
- Mechanism : By inhibiting pro-inflammatory cytokines and mediators, it could potentially reduce inflammation in various disease models.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate | Structure | Antitumor effects |
| Tert-butyl N-[(1R,2R,4R)-5-oxobicyclo[2.2.1]heptan-2-yl]carbamate | Structure | Anti-inflammatory properties |
Synthesis and Characterization
The synthesis of this compound typically involves reacting a bicyclic ketone with tert-butyl carbamate under basic conditions (e.g., sodium hydride) . This synthetic route is crucial for obtaining high yields and purity necessary for biological testing.
In Vivo Studies
In vivo studies have revealed promising results regarding the safety and efficacy of this compound in animal models:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate with high stereochemical purity?
- Methodology : A stereoselective synthesis can be achieved via asymmetric homologation of chiral ketones followed by intramolecular cyclization. For bicyclo[2.2.1]heptane scaffolds, asymmetric SN2-type cyclization has been demonstrated to yield high diastereoselectivity (e.g., >90% yield with minimal purification steps) . Key steps include chiral auxiliary use and controlled reaction conditions to preserve stereochemistry.
Q. How can crystallographic data for this compound be refined to resolve ambiguities in stereochemical assignments?
- Methodology : Use the SHELX suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to analyze X-ray diffraction data. ORTEP-III (via WinGX) provides graphical visualization of thermal ellipsoids and bond angles, critical for validating stereochemistry . For high-resolution data, apply twin refinement protocols in SHELXL to address potential twinning artifacts .
Q. What analytical techniques are essential for confirming the purity and identity of this compound?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>97% as per typical QC standards) .
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm bicyclo[2.2.1]heptane geometry and tert-butyl carbamate integration .
- MS : High-resolution ESI-MS to verify molecular ion ([M+H]+ expected at m/z 268.3 for C₁₃H₂₁NO₃) .
Advanced Research Questions
Q. How can computational modeling address stereochemical discrepancies in synthetic intermediates of this compound?
- Methodology : Perform DFT-based geometry optimization (e.g., B3LYP/6-31G*) to compare calculated and experimental NMR/IR spectra. For docking studies (e.g., SAMPL9 challenges), use GAFF2 parameterization in MD simulations to validate host-guest interactions, particularly for bicyclo scaffolds . Tools like Autodock Vina aid in predicting binding conformations .
Q. What strategies mitigate decomposition risks during storage or reaction conditions?
- Methodology :
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to acids/bases, as tert-butyl carbamates are prone to cleavage .
- Reactivity : Monitor thermal stability via TGA-DSC; decomposition onset typically occurs at >150°C, releasing CO and NOx .
Q. How can conflicting crystallographic data (e.g., bond-length anomalies) be resolved for this bicyclo system?
- Methodology :
- Data Collection : Use synchrotron radiation for high-resolution (<0.8 Å) data to reduce measurement errors.
- Refinement : Apply Hirshfeld atom refinement (HAR) in SHELXL for precise H-atom positioning. Cross-validate with neutron diffraction if available .
- Validation : Check geometric parameters against Cambridge Structural Database (CSD) averages for bicyclo[2.2.1]heptane derivatives .
Q. What are the best practices for handling hazardous byproducts (e.g., NOx) during large-scale synthesis?
- Methodology :
- Containment : Use scrubbers with alkaline solutions (e.g., NaOH) to neutralize NOx emissions.
- PPE : Wear NIOSH-approved respirators (N95 or higher) and ensure fume hoods maintain >0.5 m/s face velocity .
- Waste Disposal : Neutralize reaction mixtures with aqueous NaHCO₃ before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
